2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane

Catalog No.
S13689947
CAS No.
M.F
C8H15BrOS
M. Wt
239.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane

Product Name

2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane

IUPAC Name

2-(bromomethyl)-2-(2-methylsulfanylethyl)oxolane

Molecular Formula

C8H15BrOS

Molecular Weight

239.18 g/mol

InChI

InChI=1S/C8H15BrOS/c1-11-6-4-8(7-9)3-2-5-10-8/h2-7H2,1H3

InChI Key

QXOVOLHBXIWRBV-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CCCO1)CBr

2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane is an organic compound that belongs to the class of oxolanes, specifically a five-membered cyclic ether. The compound features a bromomethyl group attached to the second carbon of the oxolane ring and a methylsulfanyl group on an ethyl chain, giving it a unique structure. Its molecular formula is C8H15BrOSC_8H_{15}BrOS, and it has a molecular weight of approximately 215.18 g/mol . The presence of both bromine and sulfur in its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Typical of halogenated compounds and ethers. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Elimination Reactions: Under certain conditions, the compound may participate in elimination reactions, leading to the formation of alkenes.
  • Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, altering the compound's reactivity profile.

These reactions are significant for synthesizing more complex organic molecules and developing pharmaceuticals.

Research into the biological activity of 2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have been explored for their antimicrobial and antifungal properties. The bromomethyl group is often associated with increased biological activity, potentially enhancing the compound's effectiveness as a drug candidate. Further studies are needed to elucidate its specific biological effects and mechanisms of action.

The synthesis of 2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane typically involves several steps:

  • Starting Material: The synthesis begins with 2-(methylsulfanyl)ethyl oxolane.
  • Bromination: Bromination is performed using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN). This reaction usually occurs in an inert solvent under reflux conditions.
  • Purification: The product is purified through distillation or chromatography to isolate the desired compound from by-products.

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane has several applications:

  • Synthetic Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: The compound can be used in biochemical assays to study enzyme mechanisms due to its reactivity.
  • Material Science: It may also find applications in developing specialty chemicals with unique properties.

These applications highlight its versatility in various fields, including medicinal chemistry and materials science.

Interaction studies involving 2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the bromomethyl group may facilitate interactions with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. Further investigation is necessary to fully understand these interactions and their implications for drug design.

Several compounds share structural similarities with 2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane. Here are some notable examples:

  • (2S)-2-(bromomethyl)oxolane
  • (3S)-3-(bromomethyl)oxolane
  • (3R)-3-(bromomethyl)oxolane
  • 3-(Bromomethyl)-2-methyl-3-[2-(methylsulfanyl)ethyl]oxolane

Comparison

Compound NameStructural FeaturesUnique Properties
2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolaneBromomethyl at C-2; Methylsulfanyl at ethyl chainVersatile synthetic intermediate
(2S)-2-(bromomethyl)oxolaneSimilar bromomethyl position; different stereochemistryDifferent reactivity due to stereochemistry
(3S)-3-(bromomethyl)oxolaneBromomethyl at C-3Altered chemical behavior due to position change
(3R)-3-(bromomethyl)oxolaneBromomethyl at C-3; different stereochemistryUnique interaction patterns compared to C-2 variants

The uniqueness of 2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane lies in its specific combination of functional groups and stereochemistry, which influences its reactivity and potential applications compared to similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

238.00270 g/mol

Monoisotopic Mass

238.00270 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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